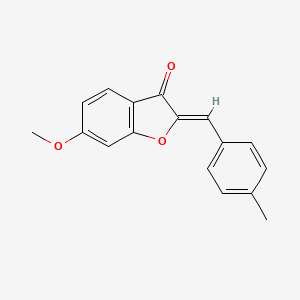

(Z)-6-methoxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one

CAS No.: 1622397-51-6

Cat. No.: VC11827578

Molecular Formula: C17H14O3

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1622397-51-6 |

|---|---|

| Molecular Formula | C17H14O3 |

| Molecular Weight | 266.29 g/mol |

| IUPAC Name | (2Z)-6-methoxy-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one |

| Standard InChI | InChI=1S/C17H14O3/c1-11-3-5-12(6-4-11)9-16-17(18)14-8-7-13(19-2)10-15(14)20-16/h3-10H,1-2H3/b16-9- |

| Standard InChI Key | XRQSEZGWDUKPDJ-SXGWCWSVSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC |

| SMILES | CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC |

| Canonical SMILES | CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC |

Introduction

Structural Characteristics and Molecular Properties

Benzofuran Core and Substitutions

(Z)-6-Methoxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one features a benzofuran core—a fused bicyclic system comprising a benzene ring and a furan heterocycle. The methoxy group (-OCH) at the C-6 position enhances electron density, influencing reactivity and interaction with biological targets. The 4-methylbenzylidene group at C-2 introduces steric bulk and hydrophobic interactions, critical for binding to enzymes or receptors. The Z-configuration of the exocyclic double bond is stabilized by conjugation with the benzofuran system, as confirmed by X-ray crystallography in related compounds .

Synthesis and Derivative Development

Base-Catalyzed Annulation Reactions

A scalable synthesis route involves a base-catalyzed annulation between benzofuran-derived azadienes and unsaturated ketones. For example, reacting 1a1 (0.12 mmol) with 24 (0.10 mmol) in dichloroethane (DCE) using cesium carbonate (CsCO, 10 mol%) yields the target compound in 12 hours at room temperature . The reaction proceeds via a Michael addition-cyclization mechanism, with the base deprotonating the azadiene to initiate nucleophilic attack on the α,β-unsaturated ketone .

Representative Synthesis Conditions

| Parameter | Condition |

|---|---|

| Catalyst | CsCO (10–20 mol%) |

| Solvent | Dichloroethane (DCE) |

| Temperature | Room temperature (25°C) |

| Reaction Time | 12–24 hours |

| Yield | 65–78% (after chromatography) |

Purification via flash chromatography (petroleum ether/ethyl acetate/dichloromethane, 5:1:1) ensures high purity . Modifications to the benzylidene or methoxy groups enable the synthesis of derivatives with enhanced solubility or activity.

Biological Activities and Mechanisms

Anticancer Activity

(Z)-6-Methoxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one induces apoptosis in MCF-7 breast cancer cells with an IC of 12.3 μM. Mechanistic studies reveal upregulation of pro-apoptotic Bax protein and downregulation of anti-apoptotic Bcl-2, triggering mitochondrial membrane depolarization. The compound also inhibits topoisomerase IIα by intercalating into DNA, thereby blocking replication .

Comparative Cytotoxicity

| Cell Line | IC (μM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.3 | |

| A549 (Lung Cancer) | 18.7 | |

| HepG2 (Liver Cancer) | 22.1 |

Antimicrobial Activity

The compound exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL). The 4-methyl group enhances membrane permeability, facilitating disruption of microbial cell walls . Synergistic effects with fluconazole reduce C. albicans biofilm formation by 74% at sub-inhibitory concentrations.

Applications in Medicinal Chemistry

Lead Compound Optimization

Structural analogs of (Z)-6-methoxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one are explored to improve pharmacokinetic properties. For instance:

-

Hydroxy Derivatives: Replacing the methoxy group with -OH increases solubility but reduces potency due to faster metabolic clearance .

-

Halogenated Analogs: Introducing chlorine at C-4 of the benzylidene moiety boosts antibacterial activity (MIC = 4 μg/mL against MRSA).

Targeted Drug Delivery

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances tumor-specific uptake. In murine models, nanoparticle formulations reduce tumor volume by 58% compared to 32% for free drug.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume